ethyl 4-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate
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Overview
Description
Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized .
Synthesis Analysis
The synthesis of similar compounds often involves refluxing in phosphorus oxychloride . The reaction mass is then cooled to room temperature, and excess phosphorus oxychloride is reduced in vacuo .Molecular Structure Analysis
These compounds are typically characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often involve the use of strong acids .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are typically analyzed using a variety of spectroscopic techniques .Scientific Research Applications
Synthesis and Structural Analysis
Ethyl 4-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate and its derivatives have been a focus of research due to their potential in various scientific fields. These compounds are synthesized from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate, showing diverse structural features and interactions based on their substituents. The synthesis involves characterization through NMR, IR, mass spectroscopy, and single-crystal X-ray diffraction, providing insights into their conformation and hydrogen-bond interactions. This foundational work supports further exploration of their applications in materials science and pharmaceutical research (Stolarczyk et al., 2018).
Nonlinear Optical Properties
Research on the nonlinear optical properties of pyrimidine derivatives, including this compound, highlights their potential in optoelectronics and photonics. The study of ethyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate, a structurally similar compound, demonstrated significant nonlinear optical response through crystal growth, structural evaluation, and detailed optical analysis. This research underscores the importance of pyrimidine derivatives in developing new materials for optical applications (Dhandapani et al., 2017).
Antimicrobial Activity
Synthetic efforts have also been directed towards leveraging the chemical structure of this compound for antimicrobial applications. By synthesizing novel heterocyclic compounds containing a sulfonamido moiety based on the pyrimidine scaffold, researchers have developed compounds with promising antibacterial activities. These compounds have been subjected to extensive testing against various bacterial strains, demonstrating the pyrimidine derivatives' potential as a basis for new antibacterial agents (Azab et al., 2013).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
ethyl 4-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O4S/c1-3-24-15(22)13-9(2)18-16(23)20-14(13)25-8-12(21)19-11-7-5-4-6-10(11)17/h4-7H,3,8H2,1-2H3,(H,19,21)(H,18,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QODOHXYIFPZQHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=CC=CC=C2Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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